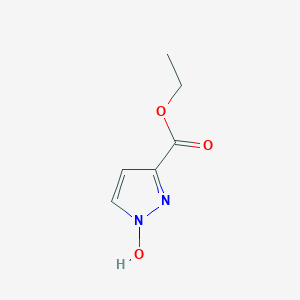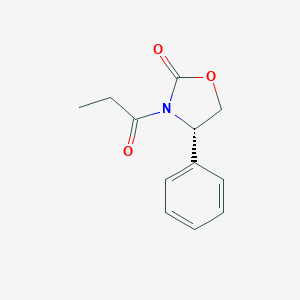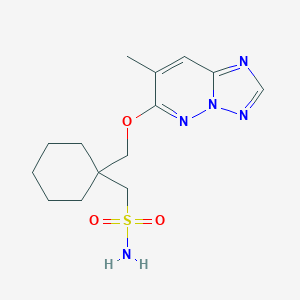
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields, including as a herbicide, insecticide, and fungicide. It has also been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and its potential anticancer properties. Additionally, Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of other pyrazole derivatives.
Mécanisme D'action
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells through its interaction with certain proteins involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit certain enzymes and its potential anticancer properties. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate in lab experiments is its ability to inhibit certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate, including further research on its potential use as a pharmaceutical agent and its potential use in the synthesis of other pyrazole derivatives. Additionally, further studies are needed to determine the optimal concentration of Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate for various experiments and to determine its potential toxicity in vivo.
Méthodes De Synthèse
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxo-3-pyrrolin-2-ylcarboxylate with hydrazine hydrate in ethanol. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate and ethyl chloroformate in ethanol. The resulting Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate product has a white crystalline appearance and can be purified through recrystallization.
Propriétés
Numéro CAS |
176385-39-0 |
|---|---|
Nom du produit |
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
ethyl 1-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(9)5-3-4-8(10)7-5/h3-4,10H,2H2,1H3 |
Clé InChI |
PGBPMGLDQFJPCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1)O |
SMILES canonique |
CCOC(=O)C1=NN(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)




![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)







